
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole
Overview
Description
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole (CAS: 62642-47-1) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a bromomethyl group at position 3 and a methyl group at position 4. This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing nitric oxide (NO) donors and bioactive molecules due to the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions . Its physicochemical properties, such as moderate lipophilicity (CLogP ~1.5) and polar surface area (PSA ~50 Ų), make it suitable for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole typically involves the bromination of 4-methyl-1,2,5-oxadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the oxadiazole.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Methyl-substituted oxadiazole derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
- Structure : Chlorine replaces bromine in the bromomethyl group.
- Synthetic Accessibility : Lower molecular weight and cost (¥1252.00/100 mg vs. higher bromine-related costs) .
- Reactivity : Chlorine’s lower leaving-group ability reduces electrophilicity compared to bromine, impacting reaction rates in nucleophilic substitutions.
- Applications: Less commonly used in NO donor synthesis due to weaker activation of the oxadiazole ring.
Table 1. Halogen-Substituted Analogs
Compound | CAS | Halogen | Price (100 mg) | Reactivity (Relative to Br) | |
---|---|---|---|---|---|
3-(Bromomethyl)-4-methyl | 62642-47-1 | Br | ¥1252.00 | High | |
3-(Chloromethyl)-4-methyl | 62642-47-1 | Cl | Lower | Moderate |
Substituent Position and Ring Modifications
3-(Bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
- Structure : Phenyl group at position 4 and N-oxide moiety.
- Properties : Higher steric hindrance due to phenyl (melting point: 119–123 °C) vs. methyl (liquid at RT).
- Applications : Used in piperazine-coupled derivatives for T-type calcium channel blockers (e.g., analgesic agents) .
Hydrazone-Functionalized Derivatives
- Example: 3-((2-(4-Hydroxybenzoyl)hydrazono)methyl)-4-methyl-1,2,5-oxadiazole 2-oxide (3b) Yield: 48.35% (lower than bromomethyl derivatives due to multi-step synthesis). Melting Point: 250–253 °C (higher due to hydrogen bonding from hydrazone and hydroxyl groups) .
Table 2. Substituent Effects on Physicochemical Properties
Isomeric Oxadiazole Derivatives
1,3,4-Oxadiazole Isomers
- Example : 2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (8)
1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole
- Reactivity: 1,2,5-Oxadiazoles are more electron-deficient, enhancing NO donor capabilities.
- Biological Activity: 1,2,5-Oxadiazole derivatives show stronger NO release (1.8–26.3%) compared to 1,3,4-oxadiazoles .
Bioactive Derivatives
VEGFR-2 Inhibitors
- Example: 3-(((4-((1-(4-Bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (12b) Design: Incorporates pyrazolopyrimidine and oxadiazole motifs for kinase inhibition. Activity: IC50 < 100 nM against VEGFR-2, with enhanced solubility from the oxadiazole scaffold .
Analgesic Agents
- Example : Piperazine-coupled 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
- Mechanism : Blocks T-type calcium channels (IC50 ~1 μM) .
Biological Activity
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring structure is known for its potential in medicinal chemistry, particularly for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with a bromomethyl group at the 3-position and a methyl group at the 4-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 191.02 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of 1,2,5-oxadiazoles show potent antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study found that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 2 µM against MRSA .
- Antitumor Properties : The anticancer potential of oxadiazole derivatives has been explored extensively. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Studies
A study focused on the synthesis of novel oxadiazole derivatives revealed their effectiveness against two strains of S. aureus (ATCC 29213 and MRSA ATCC 43300). The results indicated strong antimicrobial activity with an MIC of 4 µM for one derivative. Time-kill assays demonstrated a significant reduction in bacterial counts after treatment .
Compound | MIC (µM) | MBC (µM) |
---|---|---|
Compound 12 | 2 | 4 |
Compound 3 | 4 | 8 |
The synergistic effects of these compounds with existing antibiotics, such as oxacillin, were also studied. The combination showed enhanced antibacterial activity compared to individual treatments, suggesting potential for clinical applications .
Anticancer Activity
Research into the anticancer properties of oxadiazoles has shown that some derivatives can inhibit various cancer cell lines effectively. For example, a derivative was reported to inhibit cell growth in breast cancer cells with an IC value significantly lower than that of standard chemotherapeutics .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways crucial for bacterial survival or cancer cell proliferation.
- Gene Expression Modulation : Certain studies have indicated that these compounds can modulate the expression of genes associated with antibiotic resistance in bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole?
A typical synthesis involves halogenation or alkylation of oxadiazole precursors. For example, bromomethyl derivatives are often synthesized via nucleophilic substitution or coupling reactions. A general method includes refluxing precursor compounds (e.g., oxadiazole derivatives) with brominating agents in polar aprotic solvents like DMSO or THF. After reflux, the product is isolated via reduced-pressure distillation, cooled, and crystallized using ethanol-water mixtures to achieve yields of ~65% . Optimization of reaction time (e.g., 18 hours for complete conversion) and solvent choice is critical to minimize side reactions.
Q. How is the purity and structural integrity of this compound verified in academic research?
Characterization relies on multi-technique validation:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, methyl groups in oxadiazoles resonate at δ 2.48–4.44 ppm, while bromomethyl signals appear as singlets near δ 4.44 .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed [M+H] ions with <0.0002 Da error) .
- Melting Point Analysis : Consistency with literature values (e.g., 114–116°C for analogous brominated oxadiazoles ) ensures purity.
Q. What safety precautions are recommended when handling brominated oxadiazole derivatives?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- Storage : Keep in airtight containers in dry, dark conditions to prevent decomposition.
- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Catalyst Selection : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling efficiency in bromomethylation steps, as seen in analogous tetrazole syntheses .
- Solvent Ratios : Using EtN/THF (1:1) improves reaction homogeneity and reduces side-product formation .
- Temperature Control : Reflux at 55°C for 6–48 hours balances reaction progress and thermal stability of intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of substituted oxadiazoles?
- Cross-Validation : Compare C NMR shifts (e.g., carbonyl carbons at δ 158–163 ppm ) with computational predictions (DFT calculations).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for benzoxazole derivatives .
- Isotopic Labeling : Trace reaction pathways to confirm bromomethyl group placement, especially in cases of tautomerism .
Q. How can computational chemistry methods complement experimental data in studying the reactivity of this compound?
- Density Functional Theory (DFT) : Predicts electrophilic substitution sites by mapping electrostatic potential surfaces.
- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., DMSO’s role in stabilizing intermediates ).
- Docking Studies : Explore interactions with biological targets (e.g., bromodomains ) to prioritize derivatives for pharmacological testing.
Q. Methodological Tables
Table 1. Key Spectral Data for Brominated Oxadiazoles
Technique | Characteristic Peaks | Reference Compound |
---|---|---|
H NMR | δ 4.44 (s, 2H, BrCH) | 5-(4-Bromophenyl)oxadiazole |
C NMR | δ 40.01 (CH), 158.86 (C=N) | 2-Phenyl-1,3-oxazole |
HRMS | [M+H] 418.9784 (CHBrFNOS) |
Table 2. Reaction Optimization Parameters
Variable | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst Loading | 0.26 mmol Pd(PPh)Cl | Increases to 79% |
Reflux Time | 48 hours | Minimizes unreacted starting material |
Solvent System | EtN/THF (1:1) | Enhances nucleophilicity |
Properties
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQPQKCOOUUOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90507-32-7 | |
Record name | 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.